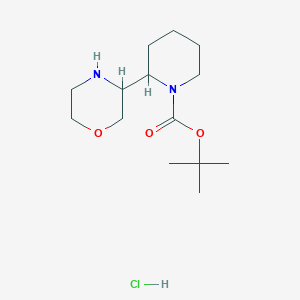
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride: is a compound that has gained significant attention in the field of neuroscience and pharmacology.
Vorbereitungsmethoden
The synthesis of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting synaptic transmission and neuronal activity. This modulation can lead to changes in behavior and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in its functional groups and applications.
1-Boc-3-piperidone: Another related compound with a piperidine core, used in different synthetic applications.
Eigenschaften
Molekularformel |
C14H27ClN2O3 |
|---|---|
Molekulargewicht |
306.83 g/mol |
IUPAC-Name |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11;/h11-12,15H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
NRFVUHAOZDTEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















